4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate
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Overview
Description
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the acetyl group is added through Friedel-Crafts acylation. The final step involves the sulfonation of the phenyl ring with nitrobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 4-[3-HYDROXY-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE.
Reduction: 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-AMINOBENZENESULFONATE.
Substitution: Various acyl derivatives depending on the acylating agent used.
Scientific Research Applications
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of fatty acids to hydroperoxides. This inhibition can reduce the production of pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Another compound with a methoxyphenyl group, known for its inhibitory effects on lipoxygenases.
5-(4-Methoxyphenyl)-1H-imidazole: Similar in structure and function, also used as a lipoxygenase inhibitor.
Uniqueness
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxadiazole ring and a nitrobenzenesulfonate group allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C23H19N3O8S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[4-[3-acetyl-5-(4-methoxyphenyl)-2H-1,3,4-oxadiazol-2-yl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C23H19N3O8S/c1-15(27)25-23(33-22(24-25)16-3-9-19(32-2)10-4-16)17-5-11-20(12-6-17)34-35(30,31)21-13-7-18(8-14-21)26(28)29/h3-14,23H,1-2H3 |
InChI Key |
DTHWOOFEAGQTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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